molecular formula C14H15N3O2S B173918 Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate CAS No. 106475-47-2

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate

Cat. No. B173918
M. Wt: 289.35 g/mol
InChI Key: KHSBXCCTANEKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is a biochemical compound used for proteomics research . It has a molecular formula of C8H10N2O2S and a molecular weight of 198.24 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is defined by its molecular formula, C8H10N2O2S . The exact structural layout would require more specific information or a detailed spectroscopic analysis.


Chemical Reactions Analysis

A study has been conducted on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium . The reaction shows first order dependence in both Ethyl-2-(methylthio) pyrimidine 5-carboxylate and potassium dichromate .

properties

IUPAC Name

ethyl 4-anilino-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-19-13(18)11-9-15-14(20-2)17-12(11)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBXCCTANEKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304282
Record name Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate

CAS RN

106475-47-2
Record name Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (21.49 mmol) of ethyl 4-chloro-2-methylsulfanyl-5-pyrimidinecarboxylate and 4.9 mL (53.72 mmol) of aniline in 75 mL of THF are added 7.49 mL (53.72 mmol) of triethylamine. The mixture is stirred at room temperature overnight. After evaporating off the THF, aqueous 1N HCl solution is added and the mixture is extracted with ethyl acetate. The organic phase is washed with saturated aqueous NaHCO3 solution and then with NaCl solution. The organic phase is dried over MgSO4. After filtering, the filtrate is concentrated to give 3.99 g of the expected product in the form of a beige-coloured solid, which is used as obtained in the following step. Yield=64%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
7.49 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.